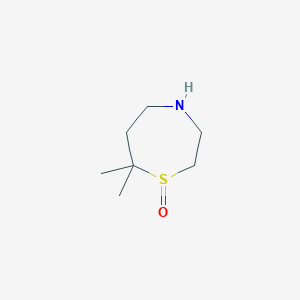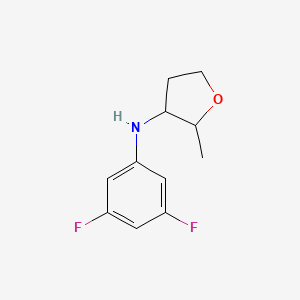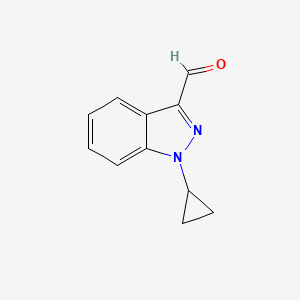
1-Cyclopropyl-1H-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a cyclopropyl group attached to the nitrogen atom of the indazole ring and an aldehyde group at the 3-position, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in DMSO under an O2 atmosphere .
Industrial Production Methods: Industrial production of this compound may involve optimized procedures for direct access to 1H-indazole-3-carboxaldehydes, which are key intermediates for various polyfunctionalized indazoles . These methods often employ nitrosation of indoles or diazotization reagents to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to the electron-donating effect of the cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Cyclopropyl-1H-indazole-3-carboxylic acid.
Reduction: 1-Cyclopropyl-1H-indazole-3-methanol.
Substitution: Various substituted indazoles depending on the electrophile used.
Applications De Recherche Scientifique
1-Cyclopropyl-1H-indazole-3-carbaldehyde has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may act on enzymes such as phosphoinositide 3-kinase δ, which is involved in cellular signaling pathways.
Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbaldehyde: Shares the aldehyde functional group but differs in the core structure, leading to different reactivity and applications.
1H-Indazole-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde, affecting its chemical behavior and biological activity.
Uniqueness: 1-Cyclopropyl-1H-indazole-3-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing novel compounds with potential therapeutic benefits .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
1-cyclopropylindazole-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c14-7-10-9-3-1-2-4-11(9)13(12-10)8-5-6-8/h1-4,7-8H,5-6H2 |
Clé InChI |
KEYOBTLNFBGVJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C3=CC=CC=C3C(=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


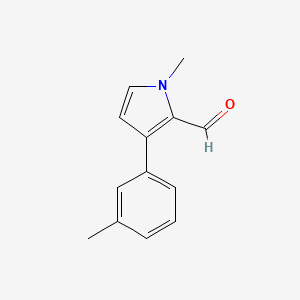
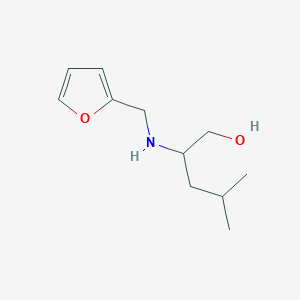
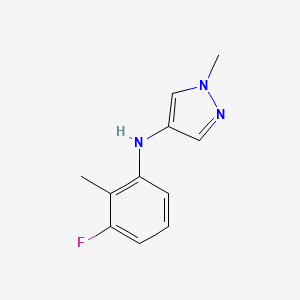

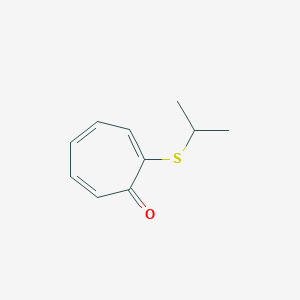
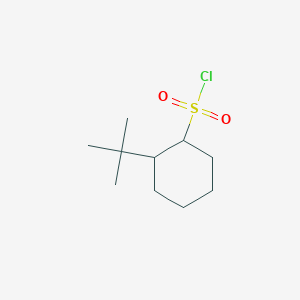
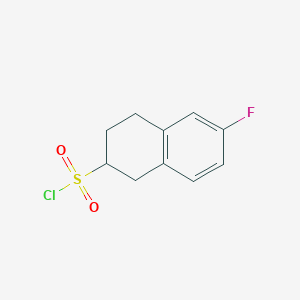
![3-Fluoro-4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B13235809.png)
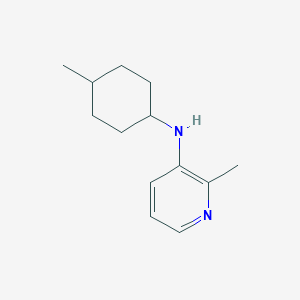
![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid](/img/structure/B13235814.png)

